REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14]([OH:16])=O)[CH2:10][CH:9]2[C:11](O)=[O:12])=[CH:4][CH:3]=1.[NH3:17]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:10][CH:9]2[C:11](=[O:12])[NH:17][C:14]3=[O:16])=[CH:4][CH:3]=1
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Name
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1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid
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Quantity
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2.3 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)C1(C(C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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80 mL
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Type
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reactant
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Smiles
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N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture is evaporated to dryness
|
Type
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CUSTOM
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Details
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the residue is chromatographed over silica gel with hexane/ethyl acetate (4:6)
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Type
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CUSTOM
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Details
|
Recrystallisation from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C12C(NC(C2C1)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |